2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring . The compound you mentioned seems to be a complex molecule that contains both these structures.
Molecular Structure Analysis
The molecular structure of thiazoles and pyrimidines has been well studied. Thiazoles have a five-membered ring with sulfur and nitrogen atoms . Pyrimidines also have a six-membered ring with two nitrogen atoms . The exact structure of your compound would depend on how these rings are connected and the positions of the other groups in the molecule.Chemical Reactions Analysis
Thiazoles and pyrimidines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur or nitrogen atoms . The specific reactions that your compound can undergo would depend on the exact structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiazoles and pyrimidines, for example, are generally stable and have low reactivity due to their aromaticity . They are also polar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities. The most noteworthy among these are compounds that demonstrated high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory effects, compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Anti-5-lipoxygenase Activities
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Anti-biofilm Activities
Compounds with thiazolopyrimidine structures have been explored for their antimicrobial properties. Specifically, derivatives like 5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate have shown effectiveness in preventing Candida albicans biofilms on catheter surfaces, suggesting their potential application in developing strategies against biofilm-associated fungal infections (Olar et al., 2020).
Herbicidal Activities
Thiazolopyrimidine derivatives have also been synthesized and tested for their herbicidal activities, demonstrating the versatility of these compounds beyond pharmaceutical applications. Some of these compounds have exhibited significant inhibitory effects on weed growth, highlighting their potential as herbicidal agents (Fu-b, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dimethyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-10-7-16(24)23-15(9-26-19(23)20-10)13-5-4-6-14(8-13)22-18(25)17-11(2)21-12(3)27-17/h4-9H,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCUFWXOWDCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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